N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide
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Overview
Description
N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro group, a hydroxyethylamino group, and an acetamide group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 4-chloro-2-aminothiazole with 2-chloroethanol under basic conditions to introduce the hydroxyethylamino group. This intermediate is then reacted with acetic anhydride to form the final acetamide product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistency and safety in the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of N-{4-Chloro-5-[(2-oxoethyl)amino]-1,3-thiazol-2-yl}acetamide.
Reduction: Formation of N-{5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyethylamino group can form hydrogen bonds with amino acid residues in the enzyme, while the chloro and acetamide groups contribute to the overall binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide
- **N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}formamide
- **N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}propionamide
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the chloro group enhances its potential as a reactive intermediate, while the hydroxyethylamino group provides opportunities for hydrogen bonding and increased solubility. These features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
828920-87-2 |
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Molecular Formula |
C7H10ClN3O2S |
Molecular Weight |
235.69 g/mol |
IUPAC Name |
N-[4-chloro-5-(2-hydroxyethylamino)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C7H10ClN3O2S/c1-4(13)10-7-11-5(8)6(14-7)9-2-3-12/h9,12H,2-3H2,1H3,(H,10,11,13) |
InChI Key |
AMQCMLQYIKFLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=C(S1)NCCO)Cl |
Origin of Product |
United States |
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